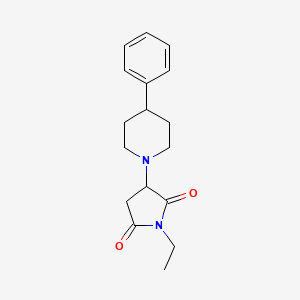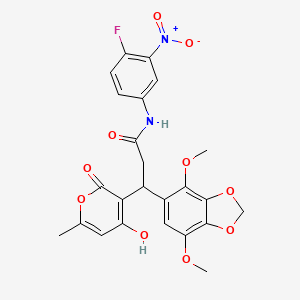![molecular formula C22H24N4O3S B11054092 N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}cyclohexanecarboxamide](/img/structure/B11054092.png)
N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}cyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a phenyl-pyrazole moiety linked to a sulfamoyl group and a cyclohexanecarboxamide. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}cyclohexanecarboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of hydrazine derivatives with β-diketones to form the pyrazole ring.
Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Sulfamoylation: The sulfamoyl group is added through a reaction with sulfonyl chlorides in the presence of a base.
Coupling with Cyclohexanecarboxamide: The final step involves coupling the intermediate with cyclohexanecarboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening methods to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole moieties.
Reduction: Reduction reactions can target the sulfamoyl group, converting it to corresponding amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like sodium azide (NaN₃) for azidation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or azido derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}cyclohexanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has shown potential as an anti-inflammatory agent. Studies have indicated its ability to inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory process .
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of inflammatory diseases .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, its anti-inflammatory effects are primarily due to the inhibition of cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins from arachidonic acid . This inhibition reduces the production of pro-inflammatory mediators, thereby alleviating inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}acetamide
- N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}propionamide
Uniqueness
Compared to similar compounds, N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}cyclohexanecarboxamide exhibits unique structural features that enhance its biological activity and stability. The presence of the cyclohexanecarboxamide moiety provides additional steric hindrance, which can improve the compound’s selectivity and reduce off-target effects.
Properties
Molecular Formula |
C22H24N4O3S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[4-[(2-phenylpyrazol-3-yl)sulfamoyl]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C22H24N4O3S/c27-22(17-7-3-1-4-8-17)24-18-11-13-20(14-12-18)30(28,29)25-21-15-16-23-26(21)19-9-5-2-6-10-19/h2,5-6,9-17,25H,1,3-4,7-8H2,(H,24,27) |
InChI Key |
KXNYAUDPSIRGQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazole-5-carboxamide, N-cyclohexyl-1-methyl-3-tricyclo[3.3.1.1(3,7)]dec-1-yl-](/img/structure/B11054012.png)

![N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B11054027.png)
![6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054028.png)
![1-cyclohexyl-4-(3,4-difluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11054036.png)
![7-(4-Carboxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11054038.png)
![4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11054047.png)
![12-Hydroxy-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione](/img/structure/B11054051.png)
![9-Methyl-3-phenyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11054058.png)

![Methyl 6-benzoyl-2-methyl-4-oxo-5-phenyl-3,5-dihydro-4H-pyrano[2,3-D]pyrimidine-7-carboxylate](/img/structure/B11054073.png)
![2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B11054076.png)
![7-(Pyridin-2-yl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11054088.png)
![6-(1-phenyl-1H-pyrazol-4-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054103.png)
